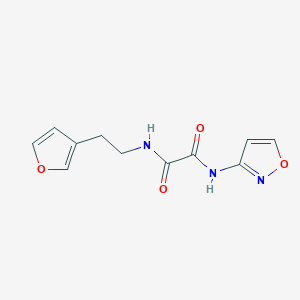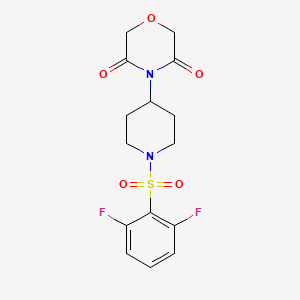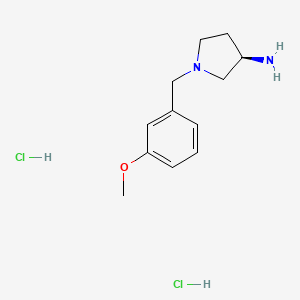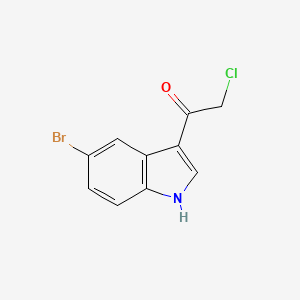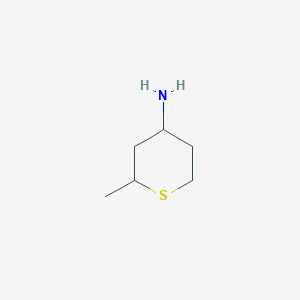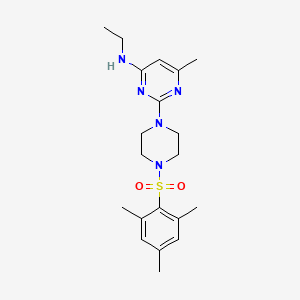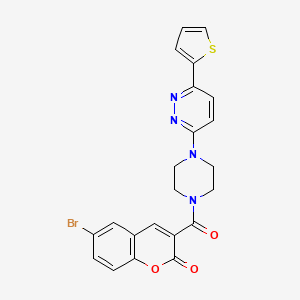
6-bromo-3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Properties
Research has identified derivatives of chromen-2-one as having significant anti-inflammatory and analgesic activities. Novel series of pyrimidine derivatives, for instance, were synthesized and evaluated for their in-vivo anti-inflammatory activity, where some compounds exhibited significant to highly significant activity compared to standard drugs like diclofenac sodium (Chaydhary, Singh, & Kumarverma, 2015). Another study focused on microwave-assisted synthesis of pyrimidine derivatives highlighted their analgesic and ulcerogenic activity, suggesting the potential for developing novel analgesic agents with minimal side effects (Chaudhary et al., 2012).
Antimicrobial Activity
Thiazolidinone derivatives, incorporating pyridin-2-yl-piperazine, have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi, showing promising results (Patel, Kumari, & Patel, 2012). This suggests the potential application of such compounds in developing new antimicrobial agents.
Anticancer Activity
Compounds combining pyrimidine, piperazine, and chromene or quinoline moieties have been synthesized and tested against human breast cancer and kidney cells, showing better anti-proliferative activities than some standard treatments. Molecular docking studies further supported their potential as anticancer agents (Parveen et al., 2017).
Antibacterial Activity
A novel series of compounds related to 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one demonstrated strong inhibition activity against certain strains of bacteria, indicating their potential use as antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).
Safety And Hazards
This involves examining the compound’s safety and hazards. It could include its toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.
Direcciones Futuras
This involves looking at potential future research directions involving the compound. It could include potential applications, modifications, or reactions of the compound that could be explored in future studies.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common or newly synthesized compound, some of this information may not be available. In such cases, experimental studies may be needed to fully characterize the compound. I hope this general approach is helpful to you. If you have a specific question about this compound or another one, feel free to ask!
Propiedades
IUPAC Name |
6-bromo-3-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3S/c23-15-3-5-18-14(12-15)13-16(22(29)30-18)21(28)27-9-7-26(8-10-27)20-6-4-17(24-25-20)19-2-1-11-31-19/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKBGQQAPLXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)
![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)
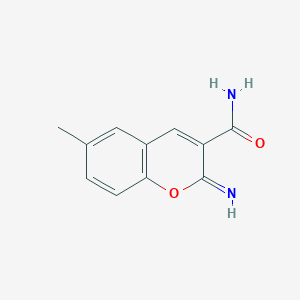
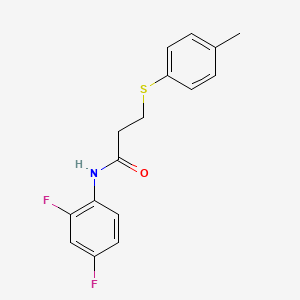
![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)
